

Biological Activity Profile of p-Chloroacetophenone Oxime Derivatives

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Compound of Interest

Compound Name: *1-(4-Chlorophenyl)ethanone oxime*
Cat. No.: B7785604

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Executive Summary

The p-chloroacetophenone oxime scaffold represents a privileged structure in medicinal chemistry, characterized by its versatile reactivity and broad-spectrum pharmacological profile. Distinguished by the lipophilic p-chlorophenyl moiety and the amphoteric hydroxyimino group, this scaffold serves as a potent precursor for oxime esters, ethers, and transition metal complexes.

This guide provides a rigorous technical analysis of the biological activity of p-chloroacetophenone oxime derivatives. It synthesizes data on their antimicrobial, antifungal, and cytotoxic properties, supported by mechanistic insights into target interactions such as FabH inhibition in bacteria and CYP51 binding in fungi.[1] Furthermore, it details self-validating experimental protocols for synthesis and bioassay, ensuring reproducibility and data integrity.

Chemical Foundation & Rational Design

Structural Significance

The biological efficacy of p-chloroacetophenone oxime stems from two critical structural features:

- The p-Chloro Substituent: Enhances lipophilicity (LogP ~2.5), facilitating passive transport across microbial cell membranes and the blood-brain barrier. It also blocks metabolic oxidation at the para-position, prolonging half-life.

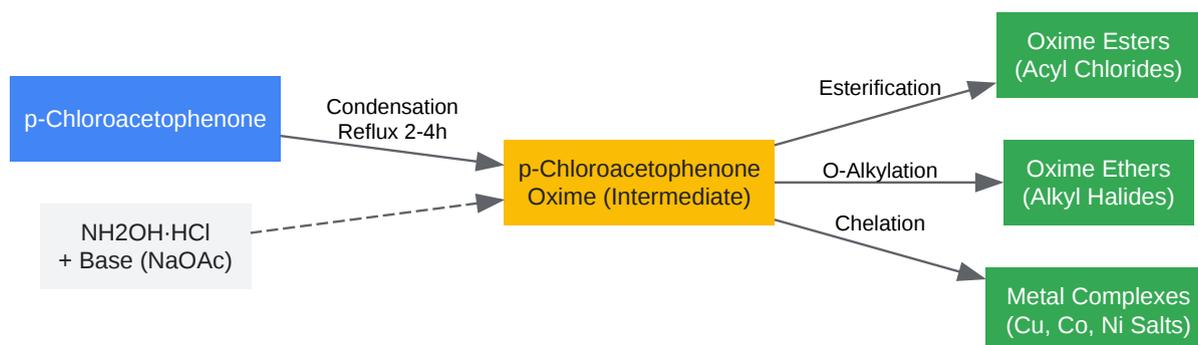
- The Oxime Moiety ($>C=N-OH$): Acts as a hydrogen bond donor/acceptor and a metal chelator. It is bioisosteric to carbonyls but offers superior hydrolytic stability.

Synthetic Pathways

The synthesis of these derivatives typically proceeds via condensation of p-chloroacetophenone with hydroxylamine, followed by functionalization.

Key Reaction Parameters:

- Solvent: Ethanol/Water (Green chemistry compliant).
- Catalyst: Sodium Acetate or Pyridine (buffers HCl release).
- Isomerism: The reaction yields E and Z isomers, with the E-isomer generally predominating due to steric factors.



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Figure 1: Divergent synthetic pathways from the parent ketone to bioactive derivatives.

Biological Activity Profile

Antimicrobial Activity (Antibacterial)

Derivatives, particularly transition metal complexes (Cu(II), Zn(II)) and O-alkylated ethers, exhibit significant bacteriostatic and bactericidal effects.

- Mechanism of Action:

- Chelation Theory: The oxime ligand coordinates with metal ions, reducing the polarity of the metal. This increases lipophilicity (Tweedy's chelation theory), allowing the complex to penetrate the lipid bilayer of the bacterial cell wall.
- Target Inhibition: Specific derivatives have shown inhibition of FabH (β -ketoacyl-ACP synthase III), a key enzyme in bacterial fatty acid biosynthesis.[2]

Comparative Activity Data (Representative):

Compound Class	Test Organism	Activity Metric	Key Insight
Parent Oxime	E. coli	Moderate	Baseline activity; limited membrane penetration.
Cu(II) Complex	S. aureus	High (MIC < 10 μ g/mL)	Copper ions disrupt cellular respiration upon entry.
Dichloro-benzyl Ether	P. aeruginosa	High (MIC ~3-6 μ g/mL)	Enhanced lipophilicity targets Gram-negative outer membrane.

Antifungal Activity

Oxime esters (e.g., terephthaloyl derivatives) have demonstrated potency against *Candida albicans* and *Aspergillus niger*.

- Mechanism: Molecular docking studies suggest these compounds bind to the active site of CYP51 (Lanosterol 14 α -demethylase), disrupting ergosterol synthesis essential for fungal membrane integrity.
- Efficacy: Some derivatives show MIC values comparable to Fluconazole (standard care) in in vitro assays.

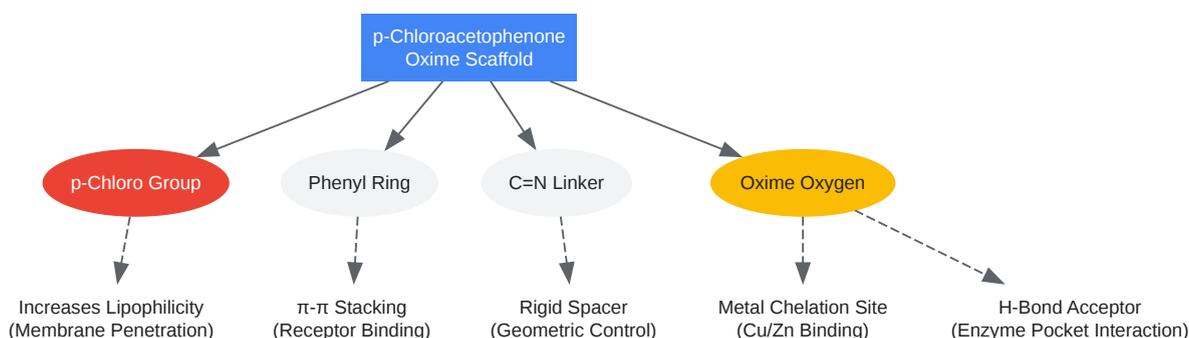
Cytotoxicity & Anticancer Potential

Recent screens against neuroblastoma and fibroblast cell lines indicate that p-chloroacetophenone oxime esters can induce apoptosis.

- IC50 Values: Potent derivatives exhibit IC50 values in the 40–80 μM range.
- Selectivity: A critical challenge is achieving selectivity between cancer cells and normal fibroblasts; current data suggests moderate selectivity indices (SI).

Structure-Activity Relationship (SAR) Logic

Understanding the SAR is vital for optimizing lead compounds. The diagram below illustrates the pharmacophore mapping.



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Figure 2: Structure-Activity Relationship mapping of the scaffold.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of p-Chloroacetophenone Oxime

Rationale: This protocol uses a buffered aqueous-ethanolic medium to prevent acid-catalyzed hydrolysis of the product, ensuring high yield.

- Reagents: Dissolve p-chloroacetophenone (0.01 mol) in Ethanol (15 mL).

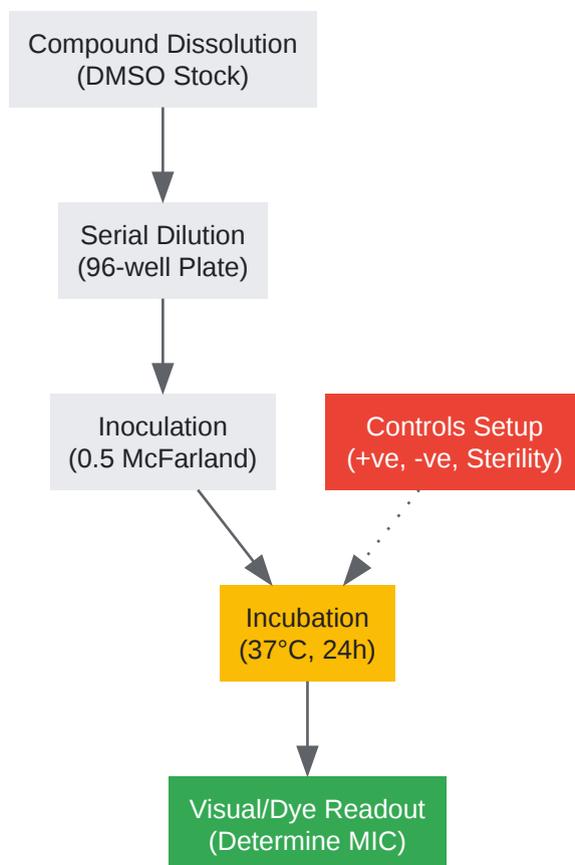
- Activation: Prepare a separate solution of Hydroxylamine Hydrochloride (0.015 mol) and Sodium Acetate (0.015 mol) in Water (5 mL). Control Check: Ensure complete dissolution to prevent stoichiometry errors.
- Reaction: Add the aqueous solution to the ethanolic ketone solution. Reflux at 80-90°C for 3-4 hours.
- Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The reaction is complete when the ketone spot (high Rf) disappears.
- Isolation: Cool to room temperature. Pour into ice-cold water. Filter the white precipitate.
- Purification: Recrystallize from ethanol. Target MP: 97–99°C.

Protocol B: Broth Microdilution Assay (MIC Determination)

Rationale: A quantitative method superior to disc diffusion for determining precise inhibitory concentrations.

- Inoculum Prep: Adjust bacterial culture (*E. coli* or *S. aureus*) to 0.5 McFarland Standard (approx. CFU/mL). Dilute 1:100 in sterile broth.
- Compound Prep: Dissolve the oxime derivative in DMSO (Stock: 1 mg/mL). Validation: DMSO concentration in final well must be <1% to avoid solvent toxicity.
- Plate Setup: Use a 96-well plate. Add 100 µL of sterile broth to all wells. Perform serial 2-fold dilutions of the test compound across the row.
- Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
- Controls (Critical):
 - Positive Control:[3] Ciprofloxacin or Fluconazole (Standard antibiotic).[4]
 - Negative Control:[4] Sterile broth + Bacteria + DMSO (No drug).

- Sterility Control: Sterile broth only.
- Incubation: 37°C for 24 hours.
- Readout: The MIC is the lowest concentration showing no visible turbidity. Verify with Resazurin dye (turns pink in presence of live bacteria) for higher sensitivity.



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Figure 3: Self-validating workflow for antimicrobial screening.

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